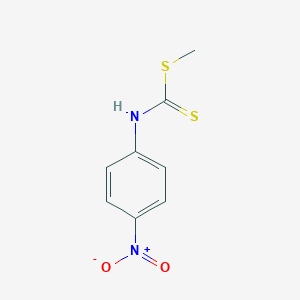

methyl N-(4-nitrophenyl)carbamodithioate

描述

Methyl N-(4-nitrophenyl)carbamodithioate, also known as Methyl Parathion, is a widely used organophosphate insecticide with a chemical formula of C8H10NO5PS2. It is commonly used in agriculture to control pests on crops such as cotton, soybeans, and fruits. However, due to its toxic nature, it has been banned in many countries.

作用机制

Methyl N-(4-nitrophenyl)carbamodithioate Parathion acts as an acetylcholinesterase inhibitor, which means it inhibits the enzyme that breaks down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately causing paralysis and death.

生化和生理效应

Methyl N-(4-nitrophenyl)carbamodithioate Parathion exposure can cause a range of biochemical and physiological effects in both humans and animals. It can cause respiratory distress, convulsions, and even death in severe cases. Long-term exposure to methyl N-(4-nitrophenyl)carbamodithioate Parathion can lead to neurological damage, reproductive problems, and cancer.

实验室实验的优点和局限性

Methyl N-(4-nitrophenyl)carbamodithioate Parathion has been widely used in laboratory experiments to study the effects of organophosphate insecticides on insects and mammals. Its advantages include its high potency and specificity, which allows for accurate and reproducible results. However, its toxic nature limits its use in experiments involving live animals and requires strict safety protocols to be followed.

未来方向

Future research on methyl N-(4-nitrophenyl)carbamodithioate Parathion should focus on developing safer alternatives to organophosphate insecticides. Additionally, studies should focus on the impact of methyl N-(4-nitrophenyl)carbamodithioate Parathion on non-target organisms and the environment. Finally, research should aim to develop more efficient methods of detecting and removing methyl N-(4-nitrophenyl)carbamodithioate Parathion from the environment to reduce its impact on human health and the ecosystem.

Conclusion:

methyl N-(4-nitrophenyl)carbamodithioate N-(4-nitrophenyl)carbamodithioate, or methyl N-(4-nitrophenyl)carbamodithioate Parathion, is a widely used organophosphate insecticide with a potent acetylcholinesterase inhibitory effect. While it has been extensively studied for its insecticidal properties, its toxic nature has led to its ban in many countries. Future research should focus on developing safer alternatives to organophosphate insecticides, studying the impact of methyl N-(4-nitrophenyl)carbamodithioate Parathion on non-target organisms and the environment, and developing more efficient methods of detecting and removing methyl N-(4-nitrophenyl)carbamodithioate Parathion from the environment.

合成方法

Methyl N-(4-nitrophenyl)carbamodithioate Parathion is synthesized by the reaction of p-nitrophenol with methyl thiocyanate in the presence of a base. The resulting intermediate is then treated with phosphorus trichloride and sulfur to form methyl N-(4-nitrophenyl)carbamodithioate Parathion.

科学研究应用

Methyl N-(4-nitrophenyl)carbamodithioate Parathion has been extensively studied for its insecticidal properties and its effects on the environment. It has been used in research to study the toxicity of organophosphate insecticides and their impact on non-target organisms. Additionally, methyl N-(4-nitrophenyl)carbamodithioate Parathion has been used as a tool to study the metabolism and detoxification of organophosphate insecticides in insects and mammals.

属性

IUPAC Name |

methyl N-(4-nitrophenyl)carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2S2/c1-14-8(13)9-6-2-4-7(5-3-6)10(11)12/h2-5H,1H3,(H,9,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITQUKCFFGTUWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=S)NC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90156489 | |

| Record name | Carbanilic acid, dithio-p-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-(4-nitrophenyl)carbamodithioate | |

CAS RN |

13037-40-6 | |

| Record name | Carbanilic acid, dithio-p-nitro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbanilic acid, dithio-p-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90156489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Tert-butyl-4-[(dimethylamino)methyl]-6-methylphenol](/img/structure/B76721.png)

![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)